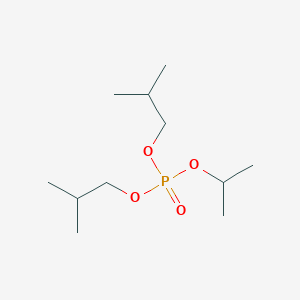
Bis(2-methylpropyl) propan-2-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El fosfato de bis(2-metilpropil) propan-2-il es un compuesto organofosforado con la fórmula molecular C12H27O4P. Es conocido por sus aplicaciones en diversos campos, incluyendo química, biología e industria. Este compuesto se caracteriza por su estructura única, que incluye dos grupos 2-metilpropil y un grupo propan-2-il unidos a una unidad de fosfato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del fosfato de bis(2-metilpropil) propan-2-il generalmente implica la esterificación del ácido fosfórico con 2-metilpropanol y propan-2-ol. La reacción suele estar catalizada por un catalizador ácido como el ácido sulfúrico. Las condiciones generales de reacción incluyen:
Temperatura: 60-80°C
Catalizador: Ácido sulfúrico
Disolvente: Tolueno u otro disolvente orgánico adecuado
Tiempo de reacción: 4-6 horas
Métodos de producción industrial
En un entorno industrial, la producción de fosfato de bis(2-metilpropil) propan-2-il sigue un proceso de esterificación similar, pero a mayor escala. El proceso implica agitación y calentamiento continuos en un recipiente de reacción, seguidos de pasos de purificación como la destilación y la cristalización para obtener el compuesto puro.
Análisis De Reacciones Químicas
Tipos de reacciones
El fosfato de bis(2-metilpropil) propan-2-il experimenta varias reacciones químicas, entre ellas:
Hidrólisis: En presencia de agua, puede hidrolizarse para formar ácido fosfórico y los alcoholes correspondientes.
Oxidación: Puede oxidarse para formar ésteres fosfato con estados de oxidación más altos.
Sustitución: Puede sufrir reacciones de sustitución nucleófila en las que los grupos alcóxidos son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Hidrólisis: Agua, condiciones ácidas o básicas
Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio
Sustitución: Nucleófilos como aminas o tioles
Productos principales
Hidrólisis: Ácido fosfórico, 2-metilpropanol y propan-2-ol
Oxidación: Ésteres fosfato
Sustitución: Diversos ésteres fosfato sustituidos
Aplicaciones Científicas De Investigación
El fosfato de bis(2-metilpropil) propan-2-il tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como catalizador en ciertas reacciones.
Biología: Se investiga su potencial como inhibidor enzimático y sus efectos en las vías biológicas.
Medicina: Se explora su potencial aplicación terapéutica, como agente antiinflamatorio.
Industria: Se utiliza como retardante de llama y plastificante en la producción de polímeros y otros materiales.
Mecanismo De Acción
El mecanismo por el cual el fosfato de bis(2-metilpropil) propan-2-il ejerce sus efectos implica su interacción con dianas moleculares como enzimas y receptores. Puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. El compuesto también puede interactuar con las membranas celulares, afectando su fluidez y permeabilidad.
Comparación Con Compuestos Similares
Compuestos similares
Ftalato de diisobutílico: Otro compuesto organofosforado con grupos éster similares.
Fosfato de triisobutílico: Contiene tres grupos isobutílico unidos a una unidad de fosfato.
Fosfato de isobutílico bis(2-metil-2-propanil): Un compuesto estrechamente relacionado con características estructurales similares.
Singularidad
El fosfato de bis(2-metilpropil) propan-2-il es único debido a su combinación específica de grupos 2-metilpropil y propan-2-il, que le confieren propiedades químicas y físicas distintas. Su versatilidad en diversas reacciones químicas y aplicaciones lo convierte en un compuesto valioso tanto en la investigación como en la industria.
Propiedades
Número CAS |
646450-42-2 |
|---|---|
Fórmula molecular |
C11H25O4P |
Peso molecular |
252.29 g/mol |
Nombre IUPAC |
bis(2-methylpropyl) propan-2-yl phosphate |
InChI |
InChI=1S/C11H25O4P/c1-9(2)7-13-16(12,15-11(5)6)14-8-10(3)4/h9-11H,7-8H2,1-6H3 |
Clave InChI |
OUMYXPGHWVLMHN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COP(=O)(OCC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


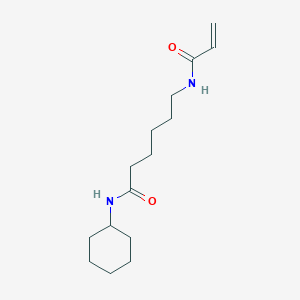

![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol](/img/structure/B12592578.png)
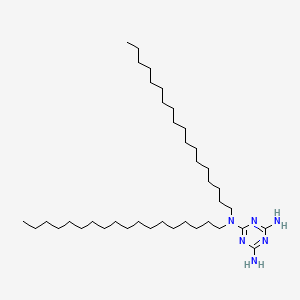
![Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12592593.png)
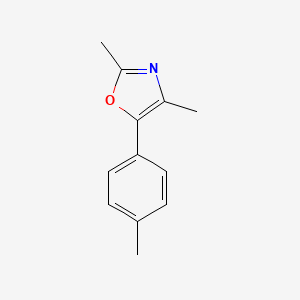
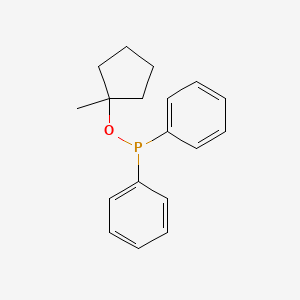

![1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B12592627.png)
![N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide](/img/structure/B12592632.png)

![2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol](/img/structure/B12592651.png)
![4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B12592659.png)

